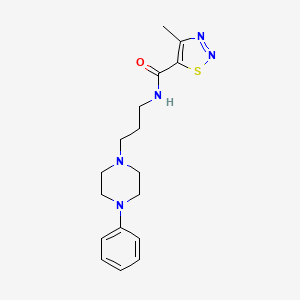

4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5OS/c1-14-16(24-20-19-14)17(23)18-8-5-9-21-10-12-22(13-11-21)15-6-3-2-4-7-15/h2-4,6-7H,5,8-13H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZGRPKSFWZOQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, a common method involves the reaction of thiosemicarbazide with carboxylic acid derivatives in the presence of dehydrating agents.

Attachment of the Piperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Final Coupling: The final step involves coupling the intermediate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Biological Research: It is used in studies investigating the mechanisms of action of thiadiazole derivatives and their interactions with biological targets.

Drug Development: The compound serves as a lead molecule for the development of new therapeutic agents with improved efficacy and safety profiles.

Industrial Applications: It may be used in the synthesis of other biologically active compounds and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Inhibiting Enzymes: It may inhibit key enzymes involved in various biological processes, such as oxidoreductases and proteases.

Modulating Receptors: The compound can bind to and modulate the activity of certain receptors, influencing cellular signaling pathways.

Inducing Apoptosis: In cancer cells, it may induce apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Analogs with 4-Phenylpiperazine Moieties

Compound 13: 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione

- Core Structure : Diazaspiro[4.5]decane-2,4-dione with a 4-phenylpiperazine-propyl chain.

- Activity : Potent 5-HT2A antagonist (IC50 = 27.3 μM against collagen-induced platelet aggregation), outperforming sarpogrelate (IC50 = 66.8 μM) .

- Comparison : The diazaspiro ring system in Compound 13 may enhance conformational rigidity, improving receptor binding compared to the thiadiazole-carboxamide in the target compound. However, the thiadiazole core could offer distinct electronic properties for solubility or metabolic stability.

HBK Series (HBK14–HBK19)

- Core Structure: Phenoxyethyl- or phenoxypropyl-linked 4-(2-methoxyphenyl)piperazines.

- Substituents: Variants include 2-chloro-6-methylphenoxy (HBK15) and 2,4,6-trimethylphenoxy (HBK18) .

- Comparison: The HBK compounds lack the thiadiazole-carboxamide motif but share the 4-phenylpiperazine-propyl linker. Their phenoxy groups may influence lipophilicity and membrane permeability differently than the thiadiazole ring. Pharmacokinetic data are needed for direct comparison.

Thiadiazole and Thiazole Derivatives

5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine

- Core Structure : 1,3,4-thiadiazole with a phenylpropyl chain and 2-chlorophenylamine.

- Synthesis : Prepared via POCl3-mediated cyclization .

- Comparison : The 1,3,4-thiadiazole isomer in this compound contrasts with the 1,2,3-thiadiazole in the target molecule. Isomeric differences can drastically alter electronic distribution and bioactivity.

N-Substituted 2-(4-Pyridinyl) Thiazole Carboxamides

- Core Structure : Thiazole-carboxamide with 4-pyridinyl and alkyl/aryl substituents.

- Synthesis : Ethyl 2-bromoacetoacetate coupling followed by hydrolysis and amine conjugation .

- Comparison : The thiazole core (vs. thiadiazole) reduces ring strain and may improve metabolic stability. However, the absence of the 4-phenylpiperazine group limits direct pharmacological overlap.

Impurities and Metabolites

Imp. B (BP): 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one

- Core Structure: Triazolo-pyridinone with a 4-phenylpiperazine-propyl chain.

Structural-Activity Relationship (SAR) Insights

- 4-Phenylpiperazine-Propyl Chain : Critical for 5-HT2A receptor antagonism, as seen in Compound 13 and HBK derivatives .

- Thiadiazole vs. Thiazole : Thiadiazoles may confer stronger electron-withdrawing effects, influencing receptor binding or solubility.

- Substituent Effects : Methyl groups (e.g., at position 4 of the thiadiazole) can modulate steric hindrance and bioavailability.

Data Table: Key Compounds and Properties

Biological Activity

Overview

4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiadiazoles, which are known for their diverse pharmacological properties, including anticancer and neuroprotective effects. The compound's unique structure enables it to interact with various biological targets, making it a subject of interest for drug development.

Chemical Structure and Properties

The molecular formula of 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide is , with a molecular weight of 328.4 g/mol. Its structure features a thiadiazole ring substituted with a piperazine moiety and a carboxamide group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₄O₂ |

| Molecular Weight | 328.4 g/mol |

| Chemical Structure | Chemical Structure |

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action often involves the induction of apoptosis through the activation of caspases and modulation of the Bax/Bcl-2 ratio.

A notable study demonstrated that derivatives of thiadiazole induced cell cycle arrest at the S and G2/M phases in treated cancer cells. The compounds exhibited selective toxicity towards cancer cells compared to normal cells, suggesting their potential as targeted anticancer agents .

The primary mechanism by which 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide exerts its effects appears to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine (ACh), which is crucial for neurotransmission and cognitive functions .

- Induction of Apoptosis : The ability to induce apoptosis through mitochondrial pathways has been observed in various studies. Increased levels of pro-apoptotic factors such as Bax and caspase activation have been reported .

Study on Antitumor Activity

A recent study evaluated the cytotoxicity of thiadiazole derivatives against MCF-7 and HepG2 cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 2.32 µg/mL, demonstrating potent anticancer activity. The study also noted that structural modifications significantly influenced the cytotoxic efficacy .

Selectivity Studies

Selectivity studies conducted on these compounds revealed that they preferentially targeted cancerous cells over normal mammalian cells (e.g., Vero cells), reinforcing their potential therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.